molecular formula C10H18O3 B14399596 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol CAS No. 87970-24-9

2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol

Katalognummer: B14399596
CAS-Nummer: 87970-24-9
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: UFYDMQCKEYPUOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol is a chemical compound that belongs to the class of organooxygen compounds It is characterized by the presence of an oxane ring and a butenol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol typically involves the reaction of oxane derivatives with butenol precursors. One common method involves the use of oxane-2-yl methanol and but-3-en-1-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

87970-24-9

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

2-(oxan-2-yloxymethyl)but-3-en-1-ol

InChI

InChI=1S/C10H18O3/c1-2-9(7-11)8-13-10-5-3-4-6-12-10/h2,9-11H,1,3-8H2

InChI-Schlüssel

UFYDMQCKEYPUOD-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CO)COC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.